1-(1,2,5-Thiadiazol-3-yl)piperazine
Description
1-(1,2,5-Thiadiazol-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,2,5-thiadiazole moiety. The thiadiazole group contains sulfur and nitrogen atoms, contributing to its electron-deficient aromatic character, which enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions . This structural motif is frequently exploited in medicinal chemistry for its ability to interact with biological targets, including enzymes and receptors.
Properties
Molecular Formula |
C6H10N4S |
|---|---|
Molecular Weight |
170.24 g/mol |
IUPAC Name |
3-piperazin-1-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-5-8-11-9-6/h5,7H,1-4H2 |
InChI Key |
FDHNGEAMBARFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NSN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperazine typically involves the reaction of piperazine with 1,2,5-thiadiazole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with a halogenated thiadiazole compound under basic conditions . The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)piperazine and its derivatives have various applications, especially in medicinal chemistry, due to their potential biological activities. The core structures, including thiadiazole and piperazine, are known for their diverse pharmacological applications .
Scientific Research Applications
Medicinal Chemistry
- Drug Design Scaffold 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine serves as a scaffold in drug design, targeting various diseases because of its biological activities.
- Antimicrobial Activity Thiadiazole rings are known for their biological significance, suggesting potential antimicrobial properties. These compounds may inhibit specific enzymes or receptors involved in bacterial metabolism, exhibiting antibacterial activity . Derivatives of thiadiazoles have demonstrated significant antibacterial activity against gram-negative strains .
- Enoyl-ACP Reductase Inhibitors Compounds containing N, N'-bis substituted piperazine molecules, functionalized with 1,3,4-thiadiazole and 1,2,4-triazole moieties, are designed to develop anti-E. coli agents by inhibiting enoyl ACP reductase .
- Other Activities Thiadiazole derivatives possess a range of biological activities, including antitubercular, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal properties .
Reaction Types
- 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine can undergo reactions such as oxidation, reduction, and substitution. Common reagents for these reactions include hydrogen peroxide, potassium permanganate (for oxidation), lithium aluminum hydride, sodium borohydride (for reduction), and halogenating agents, nucleophiles, and electrophiles (for substitution).
Interaction Studies
- Enzyme and Receptor Binding Interaction studies focus on the binding affinity of 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-3-carbonyl)piperazine to specific enzymes or receptors to understand the mechanism of action behind its biological effects. Understanding these interactions is essential for optimizing the compound's efficacy in therapeutic applications.
Agriculture
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the thiadiazole ring (e.g., ) enhance electrophilicity, facilitating nucleophilic attacks in synthesis.
- Heterocycle Variations : 1,2,5-Thiadiazole derivatives (e.g., ) exhibit distinct electronic properties compared to 1,3,4-thiadiazole analogs (e.g., ), affecting reactivity and biological interactions.
Cytotoxicity and Anticancer Potential
- 1-(4-Chlorobenzhydryl)piperazine benzamide derivatives (e.g., 5a–g ) demonstrated potent cytotoxicity against liver (HEPG2, IC₅₀: 2.1–8.7 µM), breast (MCF7, IC₅₀: 3.5–12.4 µM), and colon (HCT-116, IC₅₀: 4.8–15.6 µM) cancer cell lines. The 4-chlorobenzhydryl group enhances membrane permeability .
- 1-(5-Nitroaryl-1,3,4-thiadiazol-2-yl)piperazine derivatives showed moderate activity against microbial pathogens but were less potent in cancer models compared to chlorobenzhydryl analogs .
Neurological and Receptor Modulation
- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) exhibits high selectivity for 5-HT₁B receptors (Kᵢ: 12 nM) over 5-HT₁A (Kᵢ: 780 nM), influencing serotoninergic pathways and sympatholytic effects .
- 1-(2,5-Dimethoxy-4-iodophenyl)piperazine derivatives act as 5-HT₂ agonists, increasing sympathetic nerve discharge (SND) by 40–60% in preclinical models .
Structure-Activity Relationship (SAR) Trends :
- Aromatic Substituents : Electron-deficient aryl groups (e.g., nitro, chloro) improve cytotoxicity but reduce receptor selectivity.
- Piperazine Linkers : Methyl or propyl chains on piperazine enhance lipophilicity, improving blood-brain barrier penetration for neurological targets .
Pharmacokinetic and Metabolic Profiles
- N-Dealkylation : Arylpiperazines like 1-(3-chloro-4-fluorophenylmethyl)piperazine undergo CYP3A4-mediated metabolism to 1-aryl-piperazines, which retain receptor affinity but exhibit variable brain-to-plasma ratios (0.5–2.1 in humans) .
- Hydroxylation : CYP2D6-dependent oxidation of 1-aryl-piperazines generates hydroxylated metabolites excreted as glucuronides, reducing systemic exposure .
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)piperazine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a thiadiazole moiety. The presence of the thiadiazole ring is critical as it contributes to the compound's pharmacological properties.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D-2 | Staphylococcus aureus | 4.0 µM |
| D-4 | Escherichia coli | 6.5 µM |
| D-6 | Listeria monocytogenes | 3.58 µM |
| D-19 | Candida albicans | 8.74 µM |
These results demonstrate that certain derivatives possess potent antimicrobial activity, outperforming standard antibiotics such as ampicillin in some cases .
Anticancer Activity
The anticancer efficacy of this compound has also been investigated, particularly against the MCF-7 breast cancer cell line. The cytotoxicity was assessed using the MTT assay.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | IC50 (µM) | Comparison to Doxorubicin (IC50 = 0.5 µM) |
|---|---|---|
| D-1 | 7.0 | Comparable |
| D-6 | 6.0 | Comparable |
| D-15 | 5.0 | Superior |
| D-16 | 4.0 | Superior |
The findings indicate that certain derivatives exhibit significant cytotoxicity with IC50 values ranging from 4 to 7 µM, suggesting their potential as anticancer agents .
Antioxidant Potential
In addition to antimicrobial and anticancer properties, the antioxidant potential of these compounds has been evaluated using the DPPH assay.
Table 3: Antioxidant Activity of Selected Derivatives
| Compound | IC50 (µM) | Comparison to Ascorbic Acid (IC50 = 111.6 µM) |
|---|---|---|
| D-16 | 22.3 | Much more potent |
| D-4 | 30.0 | Comparable |
| D-19 | 40.0 | Moderate |
These results suggest that some derivatives have strong antioxidant capabilities, significantly outperforming ascorbic acid .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of these compounds indicates that:
- Electron-withdrawing groups (e.g., Cl/Br) at the para position enhance antimicrobial activity.
- Electron-donating groups (e.g., -OCH₃/-OH) improve anticancer and antioxidant potential.
This insight is critical for designing more effective derivatives with enhanced biological activity .
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A study reported that certain piperazine derivatives exhibited greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than traditional antibiotics like ampicillin. This highlights the potential for developing new treatments for resistant bacterial strains .
Case Study 2: Anticancer Activity in MCF-7 Cells
Research demonstrated that compounds derived from thiadiazole-piperazine structures showed significant cytotoxic effects on MCF-7 cells, indicating their potential use in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(1,2,5-thiadiazol-3-yl)piperazine and its derivatives?
The synthesis of thiadiazolyl-piperazine derivatives typically involves:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. For example, triazole derivatives of piperazine are synthesized by reacting alkyne-functionalized piperazine with azides under CuSO₄·5H₂O/sodium ascorbate catalysis in a DCM:H₂O solvent system .
- Diazonium Coupling : Piperazine derivatives can undergo diazonium salt coupling to form triazenes, as seen in 1-alkylpiperazine reactions with aryl diazonium salts .
- Cyclization Strategies : Hydrazone intermediates (e.g., from N-protected piperazine derivatives) can be cyclized to form heterocyclic cores, such as pyrazoles, under optimized solvent and temperature conditions .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR Spectroscopy : Proton and carbon-13 NMR are used to confirm regiochemistry and substituent positions. For example, piperazine ring protons resonate at δ 2.5–3.8 ppm, while thiadiazole protons appear downfield (δ 7.0–8.5 ppm) .
- LCMS/HPLC : High-resolution mass spectrometry validates molecular weights (e.g., M+ peaks with <2 ppm error) and purity (>95% by HPLC) .
- Elemental Analysis : Combustion analysis ensures stoichiometric agreement (±0.4% for C, H, N) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields in thiadiazolyl-piperazine synthesis?
- Solvent Ratios : A 2:1 DCM:H₂O ratio in CuAAC reactions minimizes side-product formation while maintaining reagent solubility .
- Catalyst Loading : Reducing CuSO₄·5H₂O to 0.3 equivalents with sodium ascorbate (0.6 equiv.) balances reaction rate and copper-mediated byproducts .
- Temperature Control : Room-temperature reactions (20–25°C) prevent thermal decomposition of sensitive intermediates, as seen in triazene synthesis .
Q. What computational approaches predict the bioactivity of this compound derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding modes with target proteins (e.g., kinase domains). For instance, fluorobenzyl-piperazine triazoles showed strong docking scores (−9.2 kcal/mol) against EGFR .
- QSAR Modeling : Hammett constants (σ) and LogP values correlate substituent effects with anticancer IC₅₀ values, guiding rational design .
Q. How do structural modifications at the thiadiazole ring influence pharmacological properties?
- Electron-Withdrawing Groups (NO₂, F) : Enhance electrophilicity, improving DNA intercalation (e.g., nitro-substituted derivatives showed 2.5× higher cytotoxicity than unsubstituted analogs) .
- π-Extended Systems : Thiadiazolyl-tetrazine hybrids exhibit fluorescence (λₑₘ = 450 nm) and stabilize protein-ligand complexes via π-stacking, as observed in comparative studies with oxadiazole analogs .
Methodological Considerations
- Contradictions in Synthesis : While CuAAC () offers high regioselectivity, diazonium coupling () may yield mixed regioisomers, necessitating chromatographic purification (silica gel, 1:8 ethyl acetate:hexane) .
- Validation of Computational Models : Cross-validate docking results with experimental IC₅₀ assays to address false positives in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
